
5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of bromomethyl, difluoromethyl, and methyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the bromination of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable for commercial applications.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Methyl-substituted pyridines.
科学的研究の応用
5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole
- 6-Bromomethyl-5-formyl-1,3-dimethyluracil
Uniqueness
5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both bromomethyl and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H8BrF2N |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H8BrF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3 |
InChIキー |
HPMJINKHXFEWOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


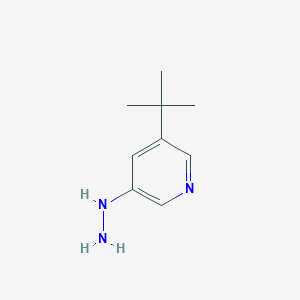

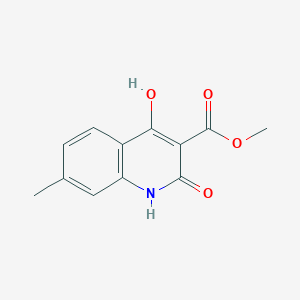

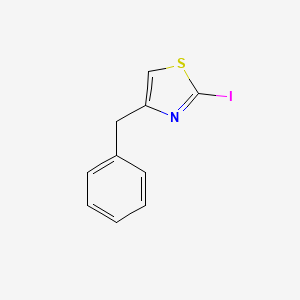
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)
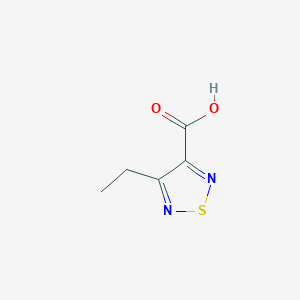

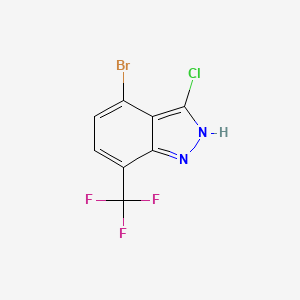
![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
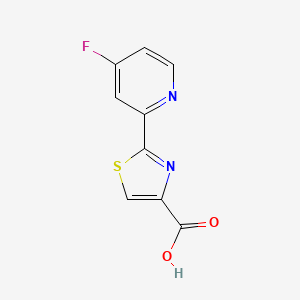
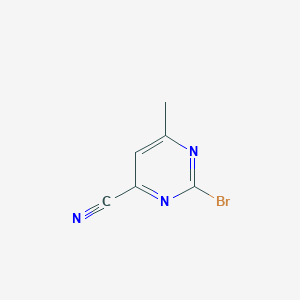
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)
